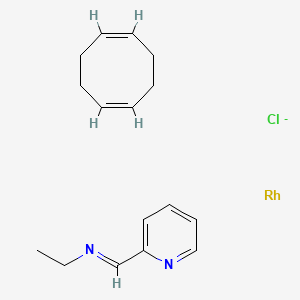
Cyclooctadiene-(2-pyridinalethylimine)rhodamine I
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclooctadiene-(2-pyridinalethylimine)rhodamine I is a complex organometallic compound that features a rhodium center coordinated to a cyclooctadiene ligand and a 2-pyridinalethylimine ligand
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Cyclooctadiene-(2-pyridinalethylimine)rhodamine I typically involves the reaction of rhodium chloride with cyclooctadiene and 2-pyridinalethylimine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The general steps are as follows:
- Dissolve rhodium chloride in a suitable solvent such as ethanol or methanol.
- Add cyclooctadiene to the solution and stir the mixture at room temperature.
- Introduce 2-pyridinalethylimine to the reaction mixture and continue stirring.
- Allow the reaction to proceed for several hours, monitoring the progress using techniques such as thin-layer chromatography.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
While the industrial production methods for this compound are not well-documented, the synthesis likely follows similar principles as the laboratory preparation, with adjustments for scale and efficiency. Industrial processes may involve continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反应分析
Types of Reactions
Cyclooctadiene-(2-pyridinalethylimine)rhodamine I can undergo various chemical reactions, including:
Oxidation: The rhodium center can be oxidized to higher oxidation states using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Ligand substitution reactions can occur, where the cyclooctadiene or 2-pyridinalethylimine ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and oxygen.
Reduction: Sodium borohydride, lithium aluminum hydride, and hydrogen gas.
Substitution: Various ligands such as phosphines, amines, and halides.
Major Products Formed
Oxidation: Higher oxidation state rhodium complexes.
Reduction: Lower oxidation state rhodium complexes.
Substitution: New rhodium complexes with different ligands.
科学研究应用
Cyclooctadiene-(2-pyridinalethylimine)rhodamine I has several scientific research applications, including:
Catalysis: It is used as a catalyst in various organic reactions, such as hydrogenation, hydroformylation, and polymerization.
Material Science: The compound is studied for its potential use in the development of new materials with unique electronic and optical properties.
Medicinal Chemistry: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment due to its ability to interact with biological molecules.
Coordination Chemistry: It serves as a model compound for studying the coordination behavior of rhodium complexes.
作用机制
The mechanism of action of Cyclooctadiene-(2-pyridinalethylimine)rhodamine I involves the coordination of the rhodium center to various substrates, facilitating chemical transformations. The cyclooctadiene and 2-pyridinalethylimine ligands stabilize the rhodium center and influence its reactivity. The molecular targets and pathways involved depend on the specific application, such as catalysis or medicinal chemistry.
相似化合物的比较
Similar Compounds
Cyclooctadiene-(2-pyridinalethylimine)iridium I: Similar structure but with iridium instead of rhodium.
Cyclooctadiene-(2-pyridinalethylimine)palladium I: Similar structure but with palladium instead of rhodium.
Cyclooctadiene-(2-pyridinalethylimine)platinum I: Similar structure but with platinum instead of rhodium.
Uniqueness
Cyclooctadiene-(2-pyridinalethylimine)rhodamine I is unique due to the specific properties imparted by the rhodium center, which can exhibit different reactivity and stability compared to its iridium, palladium, and platinum counterparts. This uniqueness makes it particularly valuable in catalysis and material science applications.
属性
IUPAC Name |
(1Z,5Z)-cycloocta-1,5-diene;N-ethyl-1-pyridin-2-ylmethanimine;rhodium;chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2.C8H12.ClH.Rh/c1-2-9-7-8-5-3-4-6-10-8;1-2-4-6-8-7-5-3-1;;/h3-7H,2H2,1H3;1-2,7-8H,3-6H2;1H;/p-1/b;2-1-,8-7-;; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKWWSBSOARYWOW-ONEVTFJLSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN=CC1=CC=CC=N1.C1CC=CCCC=C1.[Cl-].[Rh] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN=CC1=CC=CC=N1.C1/C=C\CC/C=C\C1.[Cl-].[Rh] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClN2Rh- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98716-30-4 |
Source


|
| Record name | Cyclooctadiene-(2-pyridinalethylimine)rhodamine I | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098716304 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
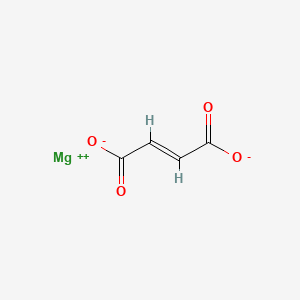



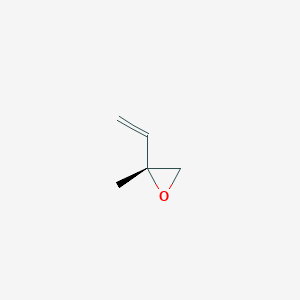


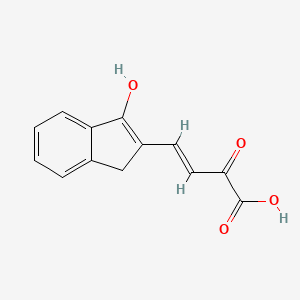
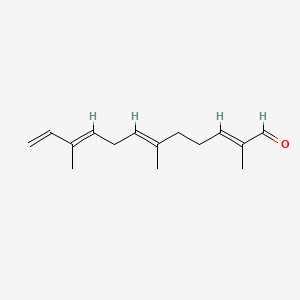


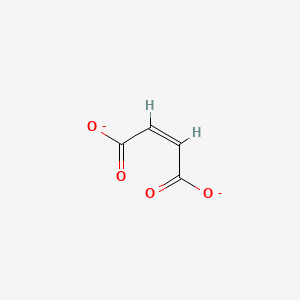

![(1R,9R)-1,13-dimethyl-10-(2-phenylethyl)-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol](/img/structure/B1232348.png)
